molecular formula C14H18ClNO4 B14741864 Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate CAS No. 6266-26-8

Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate

Cat. No.: B14741864
CAS No.: 6266-26-8
M. Wt: 299.75 g/mol
InChI Key: SNBDVFOVSCOAFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate is a chemical compound with a complex structure that includes a benzene ring substituted with a dimethyl ester and a chloroethyl-ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate typically involves multiple steps. One common method includes the esterification of 5-amino-1,3-benzenedicarboxylic acid with methanol to form the dimethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols .

Scientific Research Applications

Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate exerts its effects involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and disruption of DNA replication. This makes it a potential candidate for use in chemotherapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 5-[(2-chloroethyl)(ethyl)amino]benzene-1,3-dicarboxylate is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with biological molecules. Its dual ester groups also provide sites for further chemical modification, enhancing its versatility in synthetic applications .

Properties

CAS No.

6266-26-8

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

dimethyl 5-[2-chloroethyl(ethyl)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C14H18ClNO4/c1-4-16(6-5-15)12-8-10(13(17)19-2)7-11(9-12)14(18)20-3/h7-9H,4-6H2,1-3H3

InChI Key

SNBDVFOVSCOAFP-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCl)C1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.